Evidence 1: Structural Differentiation from the 4-Ethoxybenzamide Regioisomer
The target compound bears the ethoxy group at the ortho (2-) position of the benzamide ring, whereas its closest commercially available analog, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxybenzamide, carries this substituent at the para (4-) position . This positional shift alters the electron density and dipole moment of the benzamide moiety, which literature on pyridazinone PDE4 inhibitors identifies as a key determinant of catalytic site binding affinity [1]. No direct comparative IC50 data between these two regioisomers has been published; the differentiation is therefore structural, grounded in established SAR principles for this chemotype.
| Evidence Dimension | Ethoxy substitution position on benzamide ring |
|---|---|
| Target Compound Data | 2-ethoxy (ortho) substitution; MW 397.86 |
| Comparator Or Baseline | 4-ethoxy (para) substitution; MW 397.86 (CAS pending) |
| Quantified Difference | Positional isomerism; identical molecular formula but distinct electronic properties |
| Conditions | Structural comparison; no published head-to-head biological assay available |
Why This Matters
Procurement of the 2-ethoxy isomer is essential for SAR studies exploring the ortho-substitution's impact on PDE4 inhibition, as the para isomer cannot serve as a proxy.
- [1] Dal Piaz, V.; Giovannoni, M.P.; Castellana, C.; et al. Novel Heterocyclic-Fused Pyridazinones as Potent and Selective Phosphodiesterase IV Inhibitors. J. Med. Chem. 1997, 40, 1417-1421. View Source
